molecular formula C16H17NO4 B4392223 N-(3,4,5-trimethoxyphenyl)benzamide

N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B4392223
M. Wt: 287.31 g/mol
InChI Key: GDFJZEKZQGFZNV-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)benzamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine class of drugs. It was first synthesized by Alexander Shulgin in the 1970s and has since gained popularity among researchers for its unique properties. TMA-2 is structurally similar to other psychedelic compounds such as LSD and psilocybin, but its effects on the brain and body are not well understood.

Mechanism of Action

The exact mechanism of action of N-(3,4,5-trimethoxyphenyl)benzamide is not well understood. It is believed to act on serotonin receptors in the brain, similar to other psychedelic compounds. This compound has been shown to bind to the 5-HT2A receptor, which is believed to be responsible for its psychedelic effects. It has also been shown to have some affinity for other serotonin receptors, including the 5-HT2C and 5-HT7 receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood, motivation, and reward. This compound has also been shown to increase heart rate and blood pressure, and may have some vasoconstrictive properties. It has been shown to have a long half-life in the body, with effects lasting up to 12 hours or more.

Advantages and Limitations for Lab Experiments

N-(3,4,5-trimethoxyphenyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized easily and in large quantities. It has also been shown to have potent psychedelic effects, which make it useful for studying the effects of psychedelic compounds on the brain and body. However, there are also some limitations to using this compound in lab experiments. It is a Schedule I controlled substance in the United States, which means that it is illegal to possess or use without a license. This can make it difficult to obtain for research purposes. Additionally, the long half-life of this compound can make it difficult to study its effects over a shorter time period.

Future Directions

There are several future directions for research on N-(3,4,5-trimethoxyphenyl)benzamide. One area of interest is its potential use in treating depression and anxiety disorders. This compound has been shown to have some antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential for use in humans. Another area of interest is its potential use in treating addiction and substance abuse disorders. This compound has been shown to have some effects on dopamine levels in the brain, which may make it useful for treating addiction to drugs such as cocaine and amphetamines. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on the brain and body. This could lead to the development of new and more effective psychedelic compounds for use in research and clinical settings.
Conclusion:
In conclusion, this compound is a synthetic psychedelic compound that has gained popularity among researchers for its unique properties. It has been shown to have potent psychedelic effects, as well as some potential therapeutic uses for treating depression, anxiety, and addiction disorders. However, further research is needed to better understand its mechanism of action and potential uses in clinical settings. This compound is a valuable tool for studying the effects of psychedelic compounds on the brain and body, and its continued study may lead to the development of new and more effective treatments for a variety of disorders.

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)benzamide has been used in various scientific research studies to investigate its effects on the brain and body. It has been shown to have psychedelic properties, similar to other compounds in the amphetamine class. This compound has been used in studies to investigate its effects on serotonin receptors, as well as its potential use in treating depression and anxiety disorders. It has also been studied for its potential use in treating addiction and substance abuse disorders.

Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-13-9-12(10-14(20-2)15(13)21-3)17-16(18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFJZEKZQGFZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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